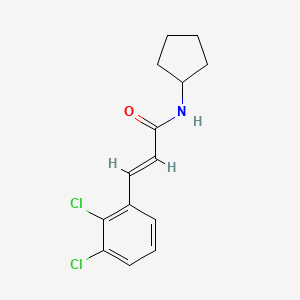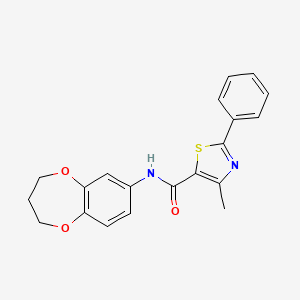![molecular formula C15H12BrF2NO4S B7477868 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BDF-8634 and belongs to the class of benzamide derivatives.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide involves the inhibition of COX-2 enzyme activity. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for inflammation and pain. In addition, this compound has been shown to have an inhibitory effect on the production of nitric oxide, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide has anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins and nitric oxide, which are involved in the inflammatory response. In addition, this compound has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have a protective effect on the liver and kidneys. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide. These include:
1. Studies to determine the safety and efficacy of this compound in animal models and humans.
2. Studies to determine the optimal dosage and administration route of this compound.
3. Studies to investigate the potential use of this compound in the treatment of inflammatory diseases such as arthritis.
4. Studies to investigate the potential use of this compound in the treatment of cancer.
5. Studies to investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been found to inhibit the activity of COX-2 enzyme. However, further studies are needed to determine its safety and efficacy, and to investigate its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with N-(4-(difluoromethylsulfonyl)phenyl)acetamide in the presence of a coupling reagent. The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide has been studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain.
Propiedades
IUPAC Name |
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO4S/c1-23-10-4-7-13(16)12(8-10)14(20)19-9-2-5-11(6-3-9)24(21,22)15(17)18/h2-8,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQRNEUAWPIMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)

![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)